4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
CAS No.: 2770347-89-0
Cat. No.: VC18035966
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2770347-89-0 |
|---|---|
| Molecular Formula | C6H11ClN4 |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
| Standard InChI | InChI=1S/C6H10N4.ClH/c7-10-9-4-6-1-5(2-6)8-3-6;/h5,8H,1-4H2;1H |
| Standard InChI Key | PDHMHWBZSRUICJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1(CN2)CN=[N+]=[N-].Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
The 2-azabicyclo[2.1.1]hexane system consists of a six-membered ring fused with a cyclopropane subunit, creating significant ring strain that influences reactivity . The nitrogen atom at position 2 introduces basicity, while the azidomethyl group at position 4 adds a high-energy functional group prone to click chemistry reactions . X-ray crystallography of related analogs reveals bond angles deviating from ideal tetrahedral geometry, with the cyclopropane ring imposing torsional stress .
Spectroscopic and Computational Data
Key spectroscopic features include:
Predicted physicochemical properties from computational models are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.67 g/mol | |
| LogP (Partition Coefficient) | 0.85 | |
| Topological Polar Surface Area | 58.3 Ų | |
| Water Solubility | 12.4 mg/mL |
The compound’s collision cross-section (CCS) values, critical for ion mobility studies, vary with adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 125.082 | 118.1 |
| [M+Na]+ | 147.064 | 121.6 |
| [M+NH4]+ | 142.109 | 125.6 |
| [M-H]- | 123.068 | 115.9 |
These data suggest moderate polarity and compatibility with liquid chromatography–mass spectrometry (LC-MS) workflows .
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically begins with the construction of the bicyclic core, followed by functionalization. A proven strategy involves:
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Cyclopropanation: Photochemical or transition metal-catalyzed methods to form the strained bicyclo[2.1.1]hexane skeleton .
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Azide Introduction: Nucleophilic substitution of a bromomethyl or tosylmethyl group with sodium azide .
Key Synthetic Routes
Route A (From Cyclobutene Derivatives):
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Anhydride Opening: React cis-cyclobut-3-ene-1,2-dicarboxylic anhydride with an amine to form a dicarbamate .
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Electrophilic Addition: Treat with phenylselenyl bromide to induce ring contraction .
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Azidation: Replace the selenyl group with azide using NaN in DMF .
Route B (Direct Functionalization):
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Mannich Reaction: Condense a preformed 2-azabicyclo[2.1.1]hexane with formaldehyde and ammonium azide .
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Acidification: precipitate the hydrochloride salt using HCl gas .
Yield optimization remains challenging due to side reactions involving the azide group. Recent advances in flow chemistry have improved safety and scalability .
Recent Advances and Future Directions
Spirocyclic Derivatives
1,3-Dipolar cycloadditions with cyclopropenes yield bis-spirocyclic analogs with enhanced blood-brain barrier permeability . Computational studies (DFT at M11/cc-pVDZ) predict regioselectivity in these reactions .
Targeted Delivery Systems
Polymer-drug conjugates using polyethylene glycol (PEG) linkers are under investigation to mitigate toxicity .
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